Gaba-IN-1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Gaba-IN-1 is a compound known for its significant role in the modulation of gamma-aminobutyric acid (GABA) receptors. Gamma-aminobutyric acid is the primary inhibitory neurotransmitter in the central nervous system of mammals. This compound has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Gaba-IN-1 typically involves the decarboxylation of glutamic acid, catalyzed by the enzyme glutamate decarboxylase. This process can be carried out under various conditions, including the use of specific pH levels and temperatures to optimize the yield of this compound.

Industrial Production Methods: In industrial settings, this compound is often produced through fermentation processes involving microorganisms that naturally produce gamma-aminobutyric acid. These microorganisms are cultured in controlled environments to maximize the production of this compound. The fermentation medium usually contains glucose, potassium dihydrogen phosphate, magnesium sulfate, ammonium sulfate, and other nutrients to support microbial growth and gamma-aminobutyric acid production .

Analyse Des Réactions Chimiques

Types of Reactions: Gaba-IN-1 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form succinic semialdehyde.

Reduction: It can be reduced to form gamma-hydroxybutyric acid.

Substitution: this compound can participate in substitution reactions where its amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various reagents, including alkyl halides and acyl chlorides, are employed under specific conditions to achieve substitution reactions.

Major Products:

Oxidation: Succinic semialdehyde.

Reduction: Gamma-hydroxybutyric acid.

Substitution: Various substituted gamma-aminobutyric acid derivatives.

Applications De Recherche Scientifique

Gaba-IN-1 has a wide range of scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of various gamma-aminobutyric acid derivatives.

Biology: Studied for its role in neurotransmission and its effects on neuronal excitability.

Medicine: Investigated for its potential therapeutic applications in treating neurological disorders such as epilepsy, anxiety, and depression.

Mécanisme D'action

Gaba-IN-1 exerts its effects by binding to gamma-aminobutyric acid receptors, specifically the gamma-aminobutyric acid A and gamma-aminobutyric acid B receptors. This binding modulates ion channels, leading to the hyperpolarization of the cell membrane and the inhibition of action potential transmission. The primary molecular targets are the gamma-aminobutyric acid receptors, and the pathways involved include the modulation of chloride ion channels and the reduction of neuronal excitability .

Comparaison Avec Des Composés Similaires

Baclofen: A gamma-aminobutyric acid B receptor agonist used to treat spasticity.

Pregabalin: A gamma-aminobutyric acid analogue used to treat neuropathic pain and epilepsy.

Gabapentin: A gamma-aminobutyric acid analogue used to treat neuropathic pain and partial seizures.

Uniqueness of Gaba-IN-1: this compound is unique in its specific binding affinity and modulatory effects on gamma-aminobutyric acid receptors. Unlike other gamma-aminobutyric acid analogues, this compound has been shown to have a distinct profile in terms of its efficacy and safety in modulating neuronal excitability and neurotransmission.

Propriétés

Formule moléculaire |

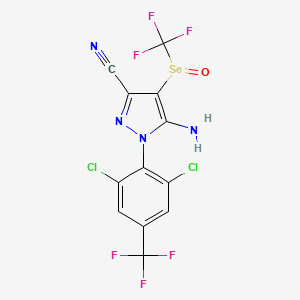

C12H4Cl2F6N4OSe |

|---|---|

Poids moléculaire |

484.1 g/mol |

Nom IUPAC |

5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylseleninyl)pyrazole-3-carbonitrile |

InChI |

InChI=1S/C12H4Cl2F6N4OSe/c13-5-1-4(11(15,16)17)2-6(14)8(5)24-10(22)9(7(3-21)23-24)26(25)12(18,19)20/h1-2H,22H2 |

Clé InChI |

CSNLDDVVPITZTL-UHFFFAOYSA-N |

SMILES canonique |

C1=C(C=C(C(=C1Cl)N2C(=C(C(=N2)C#N)[Se](=O)C(F)(F)F)N)Cl)C(F)(F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12381675.png)

![(1S,2R,3R,4S,5S,6S,8R,9R,10R,13S,16S,17R,18R)-11-ethyl-13-(hydroxymethyl)-6,18-dimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B12381683.png)

![[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] acetate](/img/structure/B12381692.png)

![9-[1-[3-[3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-5-yl]propanoylamino]propyl]triazol-4-yl]-N-[4-(5-methoxy-2-oxo-1,3,4-oxadiazol-3-yl)phenyl]nonanamide](/img/structure/B12381696.png)

![2,8-Bis[7-[9,9-bis(6-bromohexyl)fluoren-2-yl]-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene](/img/structure/B12381730.png)